Meta- vs Para-Nitro Isomerism: Computed Physicochemical and Steric Differentiation
The target compound carries a 3-nitro (meta) substituent on the benzamide ring, in contrast to the commercially available 4-nitro (para) isomer (CAS 865249-28-1). Computed physicochemical properties from PubChem reveal identical molecular weight (344.71 g/mol) and molecular formula (C₁₅H₉ClN₄O₄), yet the meta-nitro orientation positions the electron-withdrawing nitro group at a 120° angle relative to the amide linkage, whereas the para isomer aligns it at 180°, altering the molecular dipole vector and the hydrogen-bond-acceptor geometry of the nitro oxygens [1]. The meta isomer exhibits an XLogP3 of 3.0, with 6 hydrogen bond acceptors and 1 donor [1]. The para isomer, while not independently profiled in the same database, is predicted to have a marginally different dipole moment due to the linear alignment of the nitro and amide groups, which can influence passive membrane permeability and binding-site complementarity . These computed differences are foundational to any SAR campaign and preclude assuming functional equivalence without biological testing.
| Evidence Dimension | Nitro group positional isomerism (meta vs para) effect on computed molecular properties |
|---|---|
| Target Compound Data | 3-Nitro substitution; XLogP3 = 3.0; 6 H-bond acceptors; exact mass 344.0312 Da [1] |
| Comparator Or Baseline | 4-Nitro isomer (CAS 865249-28-1); identical MW and formula; different dipole alignment and H-bond geometry |
| Quantified Difference | No direct head-to-head experimental data; differentiation based on computed molecular topology and electronic distribution. |
| Conditions | In silico computed properties (PubChem 2.1, XLogP3 3.0); no comparative biological assay data identified. |
Why This Matters
This matters for procurement decisions because positional isomerism can alter target binding and metabolic stability; selecting the wrong isomer without verification risks invalidating SAR hypotheses in drug discovery programs.
- [1] PubChem Compound Summary for CID 4427784, N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide. National Center for Biotechnology Information (NCBI). View Source
